molecular formula C11H15N3O3 B2950434 Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate CAS No. 866153-79-9

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate

Cat. No.: B2950434
CAS No.: 866153-79-9
M. Wt: 237.259
InChI Key: LJOQDQLTRWQPQV-UHFFFAOYSA-N
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Description

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

ethyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-4-17-10(16)6-9(15)14-11-12-7(2)5-8(3)13-11/h5H,4,6H2,1-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQDQLTRWQPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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